alpha Furildioxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha Furildioxime, also known as Di-2-furanylethanedione dioxime, is a chemical compound with the molecular formula C10H8N2O4 and a molecular weight of 220.18 g/mol . It is characterized by its needle-like crystals and is highly soluble in alcohol and ether, while slightly soluble in benzene and petroleum ether . This compound is primarily used as a reagent in alcohol solutions for nickel detection, forming an orange-red complex .
Vorbereitungsmethoden
Alpha Furildioxime can be synthesized through various methods. One common synthetic route involves the reaction of furil with hydroxylamine hydrochloride in the presence of a base . The reaction typically proceeds under mild conditions, yielding this compound as the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Alpha Furildioxime undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed information on the oxidation products is limited.
Reduction: Reduction reactions can be carried out using common reducing agents, leading to the formation of various reduced derivatives.
Substitution: This compound can participate in substitution reactions, particularly with metal ions, forming stable complexes.
Common reagents used in these reactions include hydroxylamine hydrochloride for synthesis, and various metal salts for complex formation. The major products formed from these reactions are typically metal complexes, such as the nickel complex mentioned earlier .
Wissenschaftliche Forschungsanwendungen
Alpha Furildioxime has several scientific research applications:
Wirkmechanismus
The mechanism of action of alpha Furildioxime involves its ability to form stable complexes with metal ions. The compound has two oxime groups that can coordinate with metal ions, forming chelate complexes. This coordination is facilitated by the lone pairs of electrons on the nitrogen atoms of the oxime groups . The formation of these complexes is the basis for its use in metal ion detection and quantification .
Vergleich Mit ähnlichen Verbindungen
Alpha Furildioxime can be compared with other similar compounds, such as:
Furil: The precursor to this compound, used in its synthesis.
Glyoxime: Another dioxime compound with similar metal ion complexing properties.
Furfural: A related compound with different functional groups but similar structural features.
This compound is unique in its specific ability to form highly stable complexes with nickel and palladium, making it particularly valuable in analytical chemistry .
Eigenschaften
Molekularformel |
C10H10N2O5 |
---|---|
Molekulargewicht |
238.20 g/mol |
IUPAC-Name |
(NZ)-N-[(2E)-1,2-bis(furan-2-yl)-2-hydroxyiminoethylidene]hydroxylamine;hydrate |
InChI |
InChI=1S/C10H8N2O4.H2O/c13-11-9(7-3-1-5-15-7)10(12-14)8-4-2-6-16-8;/h1-6,13-14H;1H2/b11-9-,12-10+; |
InChI-Schlüssel |
DCWNKEASSHNEIR-OWCKVOPESA-N |
Isomerische SMILES |
C1=COC(=C1)/C(=N\O)/C(=N\O)/C2=CC=CO2.O |
Kanonische SMILES |
C1=COC(=C1)C(=NO)C(=NO)C2=CC=CO2.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.